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Compound of Interest

Compound Name: Piperonylonitrile

Cat. No.: B116396

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-Methylenedioxybenzonitrile, also known
as piperonyl nitrile. It covers its fundamental properties, spectroscopic data, synthesis
protocols, and essential safety information, tailored for a technical audience.

Core Information and Properties

3,4-Methylenedioxybenzonitrile is an aromatic compound featuring a benzonitrile moiety fused
to a methylenedioxy ring. This structure is a key component in various chemical syntheses.

Table 1: Physical and Chemical Properties of 3,4-Methylenedioxybenzonitrile
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Property Value Reference
1,3-Benzodioxole-5-

IUPAC Name . [1]
carbonitrile

Synonyms Piperonyl nitrile [2]

CAS Number 4421-09-4 [1]I3]

Molecular Formula CsHsNO2 [1114]

Molecular Weight 147.13 g/mol [1]
White to light yellow powder or

Appearance [5]
crystals

Melting Point 95 °C [1]

Boiling Point 281 °C [1]

Purity (Typical) >98% [6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3,4-

Methylenedioxybenzonitrile.

Table 2: Key Spectroscopic Data for 3,4-Methylenedioxybenzonitrile
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Wavenumber/Chem

Spectrum Type . . Assignment Reference
ical Shift
Infrared (IR) ~2220 cm™1 C=N stretch [3]
1H NMR (400 MHz,
0 6.08 (s, 2H) -O-CH2-0- [1]
CDCls)
0 6.87 (d, J=8.0Hz, ,
Aromatic CH [1]
1H)
0 7.02 (s, 1H) Aromatic CH [1]
0 7.21 (d, J=8.0Hz, ,
Aromatic CH [1]
1H)
13C NMR (125 MHz,
6 102.1 -O-CH2-O- [1]
CDCI3)
0104.8 Aromatic C [1]
0 109.0 Aromatic C [1]
0111.2 Aromatic C [1]
0118.8 -C=N [1]
0 128.0 Aromatic C [1]
0 147.9 Aromatic C-O [1]
0151.4 Aromatic C-O [1]

Experimental Protocols

This protocol describes a common method for synthesizing the target compound from piperonal

and hydroxylamine.[3]

Materials:

o Piperonal (3,4-Methylenedioxybenzaldehyde)

» Hydroxylamine hydrochloride
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e Ammonium acetate

» Glacial acetic acid

e Ethanol

e Water

» Dichloromethane (or other suitable extraction solvent)
e Anhydrous sodium sulfate

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine
piperonal, hydroxylamine hydrochloride, and ammonium acetate in glacial acetic acid.

o Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored
by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour
the mixture into a beaker of ice water.

o Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.

e Washing: Wash the combined organic layers with water and then with a saturated sodium
bicarbonate solution to neutralize any remaining acid.

» Drying: Dry the organic layer over anhydrous sodium sulfate.
» Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
(e.g., ethanol/water mixture) to yield pure 3,4-Methylenedioxybenzonitrile.
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Reactants
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Synthesis of 3,4-Methylenedioxybenzonitrile.

This protocol outlines the steps for obtaining an IR spectrum of an aromatic nitrile like 3,4-
Methylenedioxybenzonitrile.

Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate
mortar and pestle.

o Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
o Thoroughly mix the sample and KBr.

o Place the mixture into a pellet die and apply high pressure to form a thin, transparent
pellet.

 Instrument Parameters (FT-IR):
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o Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
o Spectral Range: Typically 4000 to 400 cm~1.
o Resolution: 4 cm~1is generally sufficient.

o Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, record the
spectrum of the sample pellet. The instrument software will automatically subtract the
background.

o Data Analysis:

o lIdentify the characteristic absorption bands. For 3,4-Methylenedioxybenzonitrile, the key
peak is the nitrile (C=N) stretch, which is expected to be intense and sharp in the 2240-
2220 cm~1 region for aromatic nitriles.[7]
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General workflow for IR spectroscopy.
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Safety and Handling

3,4-Methylenedioxybenzonitrile is a hazardous substance and must be handled with
appropriate precautions.

» Hazard Classification: Highly toxic. May be fatal if inhaled, swallowed, or absorbed through
the skin.[1] Causes skin and serious eye irritation. May cause respiratory irritation.

» Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye
protection, and a face shield. Use a respirator when handling the powder.

» Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid
creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly
after handling.

e Storage: Store in a tightly closed container in a dry and well-ventilated place.
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First aid procedures for exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

